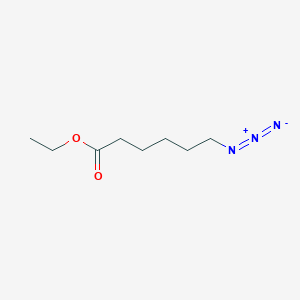
Ethyl 6-azidohexanoate
概要
説明
Ethyl 6-azidohexanoate is an organic compound characterized by the presence of an ethyl ester and a terminal azide group connected by a six-carbon chain. Its molecular formula is C8H15N3O2, and it has a molecular weight of 185.22 g/mol . This compound is notable for its reactivity, particularly in click chemistry, where it forms stable triazole linkages with alkynes .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 6-azidohexanoate can be synthesized through a multi-step process involving the conversion of 6-bromohexanoic acid to 6-azidohexanoic acid, followed by esterification. The typical synthetic route includes:
Nucleophilic Substitution: 6-bromohexanoic acid is reacted with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to form 6-azidohexanoic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
化学反応の分析
Types of Reactions: Ethyl 6-azidohexanoate undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles.
Hydrolysis: The ester group can be hydrolyzed to form 6-azidohexanoic acid under acidic or basic conditions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) sulfate (CuSO4) and sodium ascorbate in a solvent like water or tert-butanol.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Click Chemistry: 1,2,3-triazoles.
Reduction: 6-aminohexanoic acid.
Hydrolysis: 6-azidohexanoic acid.
科学的研究の応用
Ethyl 6-azidohexanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and the development of novel therapeutics.
Industry: Utilized in the production of polymers and materials with specific functional properties.
作用機序
The primary mechanism of action for ethyl 6-azidohexanoate involves its reactivity in click chemistry. The azide group reacts with alkynes to form stable triazole linkages, which are valuable in various applications, including drug development and material science . The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the alkyne and the specific conditions used in the reaction .
類似化合物との比較
6-Azidohexanoic acid: Similar structure but lacks the ethyl ester group.
Ethyl 4-azidobutanoate: Shorter carbon chain but similar functional groups.
Ethyl 8-azidooctanoate: Longer carbon chain but similar functional groups.
Uniqueness: Ethyl 6-azidohexanoate is unique due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in click chemistry and bioconjugation applications .
特性
IUPAC Name |
ethyl 6-azidohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-2-13-8(12)6-4-3-5-7-10-11-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUGSWFFTHJOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














